7-(3-chlorophenyl)-3-(4-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one
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Overview
Description
7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that features both chlorophenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, catalysts, and solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and catalysts like palladium on carbon (Pd/C). Reaction conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-CHLOROMETHYL-5-FLUORO-PYRIMIDIN-4-OL
- 5-FLUORO-6-FLUOROMETHYL-PYRIMIDIN-4-OL
- 5-FLUORO-6-METHYL-PYRIMIDIN-4-OL
Uniqueness
Compared to similar compounds, 7-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-3H,4H,5H,6H,7H-IMIDAZO[4,5-B]PYRIDIN-5-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13ClFN3O |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-3-(4-fluorophenyl)-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C18H13ClFN3O/c19-12-3-1-2-11(8-12)15-9-16(24)22-18-17(15)21-10-23(18)14-6-4-13(20)5-7-14/h1-8,10,15H,9H2,(H,22,24) |
InChI Key |
SDLCBZPCJPMFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(C=N2)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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